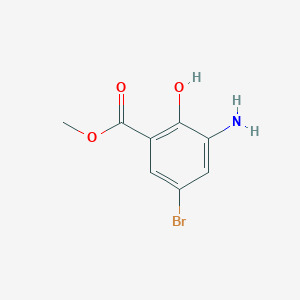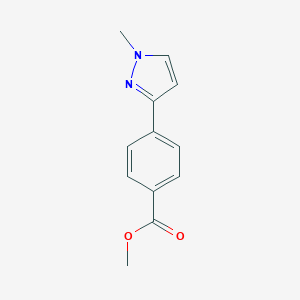
Methyl 4-(1-methyl-1H-pyrazol-3-YL)benzoate
Overview
Description
“Methyl 4-(1-methyl-1H-pyrazol-3-YL)benzoate” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . This compound has been used in the synthesis of various derivatives, which have been evaluated as potential inhibitors of BRAF V600E, a protein kinase that is frequently mutated in various types of cancer .
Synthesis Analysis
The synthesis of “this compound” and its derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a series of (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives were designed, synthesized, and evaluated as BRAF V600E inhibitors .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to a benzoate group. The molecular weight of this compound is 202.21 . The InChI code for this compound is 1S/C11H10N2O2/c1-15-11(14)9-3-5-10(6-4-9)13-8-2-7-12-13/h2-8H,1H3 .Chemical Reactions Analysis
Pyrazoles, including “this compound”, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in a wide range of chemical reactions, including those leading to the formation of various derivatives with potential biological activities .Physical And Chemical Properties Analysis
“this compound” is a solid compound with a melting point of 119-121°C . It has a boiling point of 319.3±25.0°C at 760 mmHg .Scientific Research Applications
Hydrogen-Bonded Molecular Structures
Research has revealed that compounds similar to Methyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate are involved in forming complex hydrogen-bonded structures. For example, methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibits a polarized structure and forms chains of edge-fused rings through hydrogen bonds (Portilla et al., 2007). Similarly, the isomer methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate forms hydrogen-bonded sheets (Portilla et al., 2007).
Antimicrobial Activities
Certain derivatives of pyrazole, like this compound, have been studied for their antimicrobial properties. For instance, the novel arylazopyrazolones substituted with thiazolyhydrazone have shown significant antimicrobial activity against various bacteria and fungi (Shah, 2014). This suggests potential applications in developing new antimicrobial agents.
Cancer Inhibitory Activity
Some derivatives of pyrazole have been evaluated for their potential as cancer inhibitors. A study on the synthesis, crystal structure, and evaluation of cancer inhibitory activity of 4-[indol-3-yl-Methylene]-1H-pyrazol-5(4H)-one derivatives, which share a structural similarity with this compound, has shown promising results against various cancer cells (Jing et al., 2012).
Spectrophotometric and Voltammetric Analysis
This compound and its derivatives have been the subject of spectrophotometric and voltammetric studies. For example, the spectrophotometric and voltammetric determination of sodium 4-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4h-pyrazol-4-ylidene)hydrazino]benzoate, a related compound, has been developed, which can be useful for quantitative analysis in various applications (Tymoshuk et al., 2018).
Synthesis and Characterization in Chemical Research
The synthesis and characterization of compounds structurally related to this compound have been a significant area of research. Studies have been conducted on the synthesis, characterization, and biological activity of certain pyrazole derivatives, providing insights into their chemical properties and potential applications (Uma et al., 2017).
Mechanism of Action
Future Directions
The future directions in the research of “Methyl 4-(1-methyl-1H-pyrazol-3-YL)benzoate” and its derivatives could involve the design and synthesis of more potent and selective inhibitors of BRAF V600E . Additionally, the exploration of other biological activities of these compounds could also be of interest .
Properties
IUPAC Name |
methyl 4-(1-methylpyrazol-3-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14-8-7-11(13-14)9-3-5-10(6-4-9)12(15)16-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUZLYIZDWRPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441751 | |
| Record name | Methyl 4-(1-methylpyrazol-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179057-11-5 | |
| Record name | Methyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179057-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(1-methylpyrazol-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



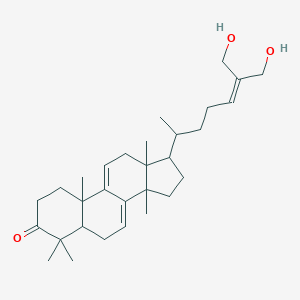
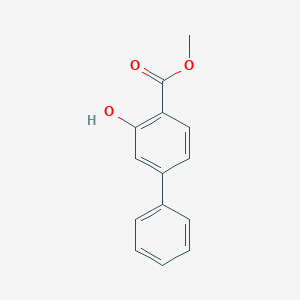
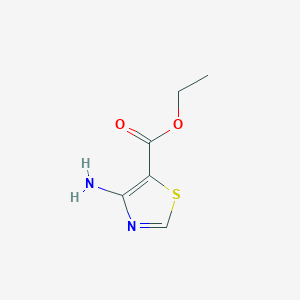
![2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B176671.png)



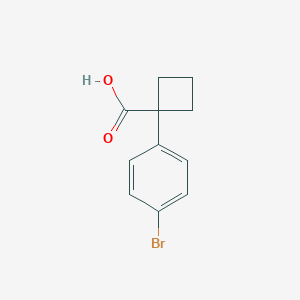
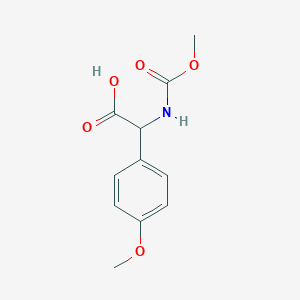
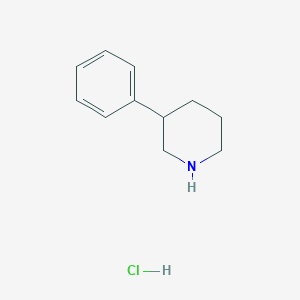
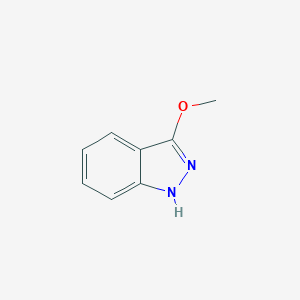
![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)thio]-](/img/structure/B176692.png)
